

The Foundational Science of Rosaramicin (SCH 14947): A Technical Guide

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Compound of Interest

Compound Name: Rosaramicin

Cat. No.: B1679535

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Introduction

Rosaramicin (also known as SCH 14947) is a 16-membered macrolide antibiotic originally isolated from the fermentation broth of *Micromonospora rosaria*. As a member of the macrolide class, its mechanism of action involves the inhibition of bacterial protein synthesis. This technical guide provides an in-depth overview of the foundational research on **Rosaramicin**, compiling key quantitative data, detailed experimental protocols, and visual representations of its mechanism and experimental workflows to serve as a comprehensive resource for the scientific community.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Rosaramicin exerts its antibacterial effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis. Specifically, it binds to the 50S subunit of the 70S ribosome. This binding event interferes with the elongation phase of protein synthesis, ultimately leading to the cessation of bacterial growth and replication. Evidence suggests that **Rosaramicin** may inhibit the translocation step of elongation, preventing the movement of peptidyl-tRNA from the A-site to the P-site on the ribosome, thereby halting the polypeptide chain's growth.

Caption: Mechanism of Action of **Rosaramicin**.

Quantitative Data

The in vitro activity of **Rosaramicin** has been evaluated against a broad spectrum of bacteria. The following tables summarize the Minimum Inhibitory Concentration (MIC) data and preclinical pharmacokinetic parameters.

Table 1: In Vitro Antimicrobial Activity of **Rosaramicin** (MIC in µg/mL)

Bacterial Species	MIC Range (µg/mL)
Staphylococcus aureus	0.1 - 1.6
Streptococcus pneumoniae	0.06 - 0.5
Haemophilus influenzae	1.0 - 8.0
Escherichia coli	4.0 - >64.0
Mycoplasma pneumoniae	0.004 - 0.015
Chlamydia trachomatis	0.008 - 0.25
Neisseria gonorrhoeae	0.03 - 0.5
Bacteroides fragilis	0.5 - 4.0

Table 2: Preclinical Pharmacokinetic Parameters of **Rosaramicin**

Species	Dose	Route	C _{max} (µg/mL)	T _½ (hours)	Volume of Distribution (L/kg)
Dog	10 mg/kg	IV	2.5	1.0	2.8
Human	500 mg	Oral	0.8	2.5	3.5

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of foundational research.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.

Materials:

- **Rosaramicin** (SCH 14947) stock solution
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- 96-well microtiter plates
- Bacterial inoculum standardized to 0.5 McFarland turbidity
- Incubator ($35^{\circ}\text{C} \pm 2^{\circ}\text{C}$)
- Micropipettes and sterile tips

Procedure:

- Prepare serial two-fold dilutions of **Rosaramicin** in CAMHB in the 96-well microtiter plate. The final volume in each well should be 50 μL .
- Prepare the bacterial inoculum by suspending several colonies from a fresh agar plate in sterile saline to match a 0.5 McFarland standard. This corresponds to approximately 1.5×10^8 CFU/mL.
- Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5×10^5 CFU/mL in each well of the microtiter plate.
- Add 50 μL of the diluted bacterial suspension to each well of the microtiter plate containing the **Rosaramicin** dilutions.

- Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
- Incubate the plate at $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$ for 18-24 hours.
- The MIC is determined as the lowest concentration of **Rosaramicin** at which there is no visible growth (turbidity).

Caption: Broth Microdilution MIC Determination Workflow.

In Vitro Protein Synthesis Inhibition Assay

This assay measures the ability of a compound to inhibit the synthesis of a reporter protein in a bacterial cell-free transcription-translation system.

Materials:

- Bacterial S30 cell-free extract
- DNA template encoding a reporter gene (e.g., luciferase or GFP)
- Amino acid mixture (including a radiolabeled amino acid, e.g., ^{35}S -methionine)
- Energy source (ATP, GTP) and buffer system
- **Rosaramicin** solution at various concentrations
- Scintillation counter or fluorescence plate reader

Procedure:

- Prepare reaction mixtures containing the S30 extract, DNA template, amino acid mixture, and energy source.
- Add varying concentrations of **Rosaramicin** to the reaction mixtures. Include a no-drug control.
- Incubate the reactions at 37°C for a specified time (e.g., 60 minutes).

- Stop the reactions by adding a precipitating agent (e.g., trichloroacetic acid) if using radiolabeled amino acids, or by placing on ice if using a fluorescent reporter.
- If using a radiolabel, collect the precipitated protein on a filter, wash, and measure the incorporated radioactivity using a scintillation counter.
- If using a fluorescent reporter, measure the fluorescence intensity using a plate reader.
- Calculate the percentage of protein synthesis inhibition for each **Rosaramicin** concentration relative to the no-drug control.
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